![molecular formula C13H9ClN2O3S B2531585 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 477851-86-8](/img/structure/B2531585.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds. For instance, the reaction of 4-chloronitrobenzene with elemental sulfur in liquid ammonia yields a variety of compounds, including 4-nitrobenzenethiol and 4-nitroaniline, which are structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-chloronitrobenzene with sulfur and ammonia to produce intermediates that can further react to form various derivatives . Another related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in the presence of a carbonate in DMF medium at room temperature . These methods suggest that the synthesis of "this compound" could potentially involve similar reagents and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by various spectroscopic methods, including IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers, hyperpolarizability, and infrared intensities of these compounds have been computed and analyzed using HF and DFT methods . These analyses provide a foundation for understanding the molecular structure of "this compound".
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as the formation of sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride . These reactions are characterized by spectroscopic methods and tested for biological activities, indicating that "this compound" may also participate in similar reactions and have potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the crystal structures of isomers of 3-nitrobenzotrifluoride show different packing and intermolecular interactions, which affect their physical properties . The analysis of hyper-conjugative interactions and charge delocalization using NBO analysis provides insights into the stability of these molecules . These studies suggest that "this compound" would have specific physical and chemical properties based on its molecular structure and intermolecular interactions.
Applications De Recherche Scientifique
Synthesis of Antineoplastic Agents
Compounds structurally related to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime have been synthesized and evaluated for their antineoplastic activity. 1,2-bis(arylsulfonyl)-1-methylhydrazines, with structural similarities, showed significant activity against leukemia, suggesting potential for cancer treatment (Shyam et al., 1986).
Antioxidant Effects and MRI Applications
Nitroxide radicals structurally related to this compound have been used as contrast agents in magnetic resonance imaging (MRI). Their antioxidant effects and the ability to participate in cellular redox reactions make them useful for assessing the intracellular redox status in tumors, indicating potential applications in cancer diagnostics and treatment monitoring (Hyodo et al., 2006).
Chemopreventive Properties
Nitroaromatic compounds, which are structurally related to this compound, have been isolated and evaluated for their potential as cancer chemopreventive agents. These compounds were found to induce increased activity of the detoxifying enzyme glutathione S-transferase in liver and small intestinal mucosa, suggesting their role in inhibiting tumor formation (Zheng et al., 1992).
Propriétés
IUPAC Name |
(NE)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDDHPZZRKOTJH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

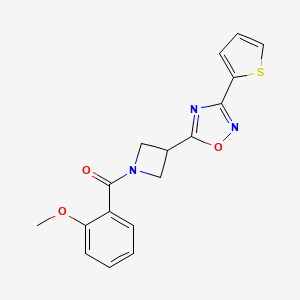
![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)
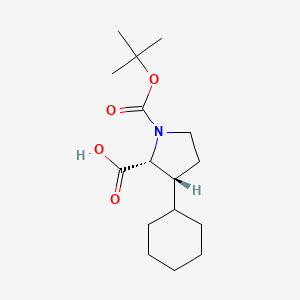
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
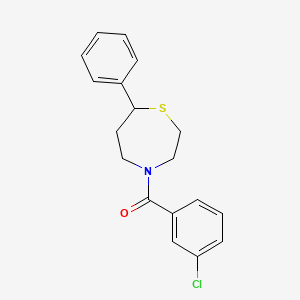
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)
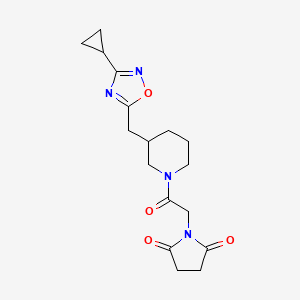
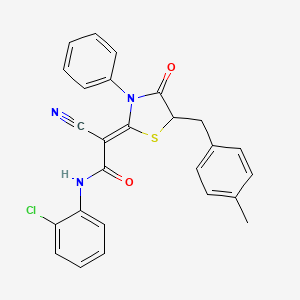

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)